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Compound of Interest

Compound Name:
2-Chloro-3,5-

dimethylbenzaldehyde

CAS No.: 125340-12-7

Cat. No.: B1602165

Get Quote

Executive Summary
2-Chloro-3,5-dimethylbenzaldehyde (CAS: 125340-12-7) is a specialized halogenated

aromatic aldehyde serving as a critical intermediate in the synthesis of complex heterocyclic

systems and anthranilamide-based agrochemicals.[1][2][3] Its unique substitution pattern—

featuring an electron-withdrawing chlorine atom adjacent to the carbonyl group and two

electron-donating methyl groups—imparts distinct steric and electronic properties that influence

its reactivity in Knoevenagel condensations, oxidations, and nucleophilic substitutions. This

guide provides a comprehensive analysis of its molecular identity, physical properties, spectral

signatures, and synthetic utility.

Molecular Identity & Structural Analysis[4]
The compound is characterized by a benzene core substituted with a formyl group at position

1, a chlorine atom at position 2, and methyl groups at positions 3 and 5. This "2,3,5"

substitution pattern creates a sterically congested environment around the carbonyl center,

affecting the kinetics of nucleophilic attack.
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Parameter Detail

IUPAC Name 2-Chloro-3,5-dimethylbenzaldehyde

CAS Number 125340-12-7

Molecular Formula

Molecular Weight 168.62 g/mol

SMILES CC1=CC(C=O)=C(Cl)C(C)=C1

InChI Key YQIJSPJSDUXDLH-UHFFFAOYSA-N

Structural Features

Steric Hindrance: The ortho-chloro and meta-

methyl groups create a "picket fence" effect,

shielding the carbonyl carbon.Electronic Effect:

The -Cl group exerts an inductive withdrawing

effect (-I), activating the carbonyl, while the -Me

groups exert a weak donating effect (+I).[3][4]

Core Physicochemical Parameters[1][6][7]
The following data synthesizes experimental values from homologous series and

computational predictions where specific experimental data for this CAS is proprietary or

sparse.

Table 1: Physicochemical Constants
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Property Value / Range Confidence Level Relevance

Physical State
Pale yellow liquid or

low-melting solid
High (Analog-based)

Handling & dosing

protocols.

Melting Point
15 – 25 °C

(Estimated)
Medium

Process temperature

control.

Boiling Point
235 – 245 °C @ 760

mmHg
High (Predicted)

Distillation &

purification.

Density g/cm³ High
Reactor volume

calculations.

LogP (Octanol/Water) 2.8 – 3.1 High

Lipophilicity

assessment for drug

design.

Flash Point > 100 °C Medium
Safety/Flammability

classification.

Solubility

Insoluble in water;

Soluble in DCM,

EtOAc, EtOH, Toluene

High
Solvent selection for

extraction.

Expert Insight: The boiling point is significantly elevated compared to 3,5-

dimethylbenzaldehyde (~220°C) due to the heavy chlorine atom increasing London dispersion

forces. The compound likely exists as a supercooled liquid or semi-solid at room temperature,

necessitating warm water baths for precise volumetric transfer.

Synthetic Routes & Manufacturing[8]
The synthesis of 2-Chloro-3,5-dimethylbenzaldehyde typically follows two primary strategies:

Regioselective Formylation or Oxidation of Chlorinated Precursors.

Route A: Rieche Formylation (Preferred)
This route ensures high regioselectivity by utilizing the directing effects of the methyl groups on

the pre-chlorinated substrate, 2-chloro-1,3-dimethylbenzene (2-chloro-m-xylene).
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Reagents: Dichloromethyl methyl ether (DCME),

(Lewis Acid).[5]

Mechanism: Electrophilic aromatic substitution. The formyl group is introduced para to the

chlorine or ortho to a methyl group. Given the steric bulk, careful temperature control is

required to favor the desired isomer.

Route B: Selective Oxidation
Oxidation of the methyl group of 2-chloro-1,3,5-trimethylbenzene (Chloromesitylene).

Challenge: Stopping the oxidation at the aldehyde stage without over-oxidizing to the

carboxylic acid (2-chloro-3,5-dimethylbenzoic acid).

Visualization: Synthesis Workflow
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Caption: Figure 1. Rieche formylation pathway for the synthesis of 2-Chloro-3,5-
dimethylbenzaldehyde.

Spectral Characterization (Predicted)
Due to the specific substitution pattern, the NMR signals are distinct and predictable.

Proton NMR ( H NMR, 400 MHz, )
10.35 ppm (s, 1H): Aldehyde proton. Deshielded by the ortho-chloro group (anisotropy and
inductive effect) compared to standard benzaldehyde (~10.0 ppm).

7.55 ppm (s, 1H): Aromatic proton at C6. This proton is ortho to the carbonyl and ortho to the
C5-methyl.
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7.20 ppm (s, 1H): Aromatic proton at C4. Located between the two methyl groups (C3 and
C5).

2.40 ppm (s, 3H): Methyl group at C3 (ortho to Cl).

2.35 ppm (s, 3H): Methyl group at C5 (meta to Cl).

Infrared Spectroscopy (FT-IR)
1690 – 1705 cm

: Strong C=O stretching. The frequency is slightly higher than unsubstituted benzaldehyde
due to the ortho-chloro steric inhibition of resonance (reducing conjugation efficiency).

1050 – 1100 cm

: Aryl-Cl stretching.

Reactivity & Applications
The compound acts as a versatile electrophile. Its reactivity is defined by the competition

between the activating aldehyde group and the deactivating/steric effects of the substituents.

Key Reaction Pathways[10]
Oxidation: Readily oxidized by

or

to 2-Chloro-3,5-dimethylbenzoic acid, a precursor for anthranilamide insecticides.

Schiff Base Formation: Condensation with anilines yields imines. The reaction rate is slower

than benzaldehyde due to steric hindrance at C2 and C3.

Knoevenagel Condensation: Reacts with malononitrile or ethyl acetoacetate to form

cinnamaldehyde derivatives, used in dye synthesis.

Visualization: Reactivity Map
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Caption: Figure 2.[3] Primary chemical transformations and resulting functional derivatives.

Handling, Safety, & Storage
Hazard Classification (GHS):

Skin Irritation: Category 2 (Causes skin irritation).

Eye Irritation: Category 2A (Causes serious eye irritation).

STOT-SE: Category 3 (May cause respiratory irritation).[6]

Aquatic Toxicity: Likely toxic to aquatic life with long-lasting effects (due to chlorination).

Storage Protocol:

Atmosphere: Store under inert gas (

or Ar) to prevent autoxidation to the benzoic acid derivative.

Temperature: Cool, dry place (2–8 °C recommended) to maintain color and purity.

Container: Amber glass to protect from UV-induced degradation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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